5-Methyl-2-n-propoxyphenyl methyl sulfide

Description

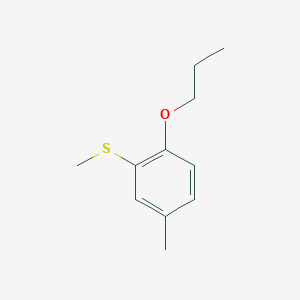

5-Methyl-2-n-propoxyphenyl methyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with a methyl group at position 5, an n-propoxy group at position 2, and a methyl sulfide (-S-CH₃) functional group. Its molecular structure confers unique physicochemical properties, including moderate lipophilicity (logP ~3.2 estimated) due to the n-propoxy chain, and a molecular weight of 224.34 g/mol. While specific biological activity data for this compound are absent in the provided evidence, sulfides generally exhibit diverse applications in medicinal chemistry and material science, often serving as intermediates or functional motifs in drug design .

Properties

IUPAC Name |

4-methyl-2-methylsulfanyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-4-7-12-10-6-5-9(2)8-11(10)13-3/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHDIQXOURZROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-n-propoxyphenyl methyl sulfide typically involves the reaction of 5-methyl-2-n-propoxyphenol with a suitable sulfur-containing reagent. One common method is the reaction with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-n-propoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfide to thiols or other reduced sulfur species.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

5-Methyl-2-n-propoxyphenyl methyl sulfide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-n-propoxyphenyl methyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing biological activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents | Functional Group |

|---|---|---|---|---|

| This compound | 224.34 | ~3.2 | 5-CH₃, 2-O-nPr | Sulfide (-S-CH₃) |

| 2-Methoxyphenyl methyl sulfide | 168.25 | ~1.8 | 2-OCH₃ | Sulfide (-S-CH₃) |

| 5-Methyl-2-ethoxyphenyl ethyl sulfide | 238.39 | ~3.5 | 5-CH₃, 2-OEt, -S-CH₂CH₃ | Sulfide (-S-CH₂CH₃) |

| 5-Chloro-2-propoxyphenyl methyl sulfide | 258.78 | ~3.6 | 5-Cl, 2-O-nPr | Sulfide (-S-CH₃) |

Key Observations :

- Replacing the methyl sulfide with an ethyl sulfide (e.g., 5-methyl-2-ethoxyphenyl ethyl sulfide) marginally elevates logP (~3.5) and molecular weight, which may influence pharmacokinetic profiles.

Biological Activity

5-Methyl-2-n-propoxyphenyl methyl sulfide is a compound with significant potential in various biological and chemical applications. Its unique structure allows it to participate in diverse chemical reactions, influencing its biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through the reaction of 5-methyl-2-n-propoxyphenol with methylthiol in the presence of a base, typically sodium hydroxide. This reaction is conducted under reflux conditions to ensure complete conversion of the starting materials. The compound can undergo various reactions including oxidation, reduction, and electrophilic aromatic substitution, leading to products such as sulfoxides and sulfones .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The sulfur atom in the compound can form bonds with metal ions, which is useful in catalysis and coordination chemistry. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity and protein interactions .

Biological Activity

The compound has been studied for its potential biological activities, particularly in enzyme inhibition and as a lead compound for drug development. Research indicates that it may exhibit antimicrobial properties and could serve as an intermediate in synthesizing more complex organic molecules for therapeutic purposes .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Potential to inhibit various enzymes | |

| Antimicrobial Properties | Exhibits activity against certain microbial strains | |

| Drug Development Potential | Used as an intermediate in synthesizing pharmaceuticals |

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound. The results indicated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders or cancer treatment.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of the compound against various pathogens. It was found that this compound exhibited significant inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.